molecular formula C18H36O B12511048 (Z)-octadec-6-en-1-ol

(Z)-octadec-6-en-1-ol

Cat. No.: B12511048
M. Wt: 268.5 g/mol
InChI Key: TVPWKOCQOFBNML-UHFFFAOYSA-N
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Description

(Z)-octadec-6-en-1-ol: is an organic compound belonging to the class of unsaturated fatty alcohols It is characterized by the presence of a double bond at the 6th carbon position in the Z-configuration (cis-configuration), which means the hydrogen atoms attached to the carbons of the double bond are on the same sidecis-6-octadecen-1-ol and is commonly found in various natural sources, including plant oils and waxes.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Hydrogenation of Oleic Acid: One common method to synthesize (Z)-octadec-6-en-1-ol involves the partial hydrogenation of oleic acid. This process typically uses a catalyst such as palladium on carbon (Pd/C) under mild hydrogenation conditions to selectively reduce the carboxylic acid group to an alcohol while preserving the double bond in the Z-configuration.

    Reduction of Esters: Another method involves the reduction of esters derived from oleic acid. This can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert the ester group to an alcohol.

Industrial Production Methods:

    Biotechnological Methods: Industrial production of this compound can also be achieved through biotechnological methods, such as microbial fermentation. Certain microorganisms are capable of converting fatty acids or their derivatives into fatty alcohols through enzymatic processes.

    Chemical Synthesis: Large-scale chemical synthesis methods involve the use of catalytic hydrogenation and reduction processes, similar to the laboratory-scale methods but optimized for industrial efficiency and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (Z)-octadec-6-en-1-ol can undergo oxidation reactions to form aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: The compound can be further reduced to form saturated alcohols. Catalytic hydrogenation using catalysts like palladium or platinum can achieve this.

    Substitution: this compound can participate in substitution reactions, where the hydroxyl group can be replaced by other functional groups. For example, reacting with acyl chlorides can form esters.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), and other strong oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation with palladium or platinum.

    Substitution: Acyl chlorides, sulfonyl chlorides, and other reagents for esterification or etherification.

Major Products:

    Oxidation: Aldehydes (e.g., (Z)-octadec-6-enal) and carboxylic acids (e.g., (Z)-octadec-6-enoic acid).

    Reduction: Saturated alcohols (e.g., octadecanol).

    Substitution: Esters (e.g., (Z)-octadec-6-enyl acetate) and ethers.

Scientific Research Applications

Chemistry:

    Synthesis of Surfactants: (Z)-octadec-6-en-1-ol is used as a precursor in the synthesis of surfactants and emulsifiers, which are essential in various industrial applications, including detergents and cosmetics.

Biology:

    Biological Studies: The compound is used in studies related to lipid metabolism and the role of unsaturated fatty alcohols in biological systems.

Medicine:

    Pharmaceuticals: this compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry:

    Cosmetics and Personal Care: It is used in the formulation of skincare products, hair conditioners, and other personal care items due to its emollient properties.

Mechanism of Action

The mechanism of action of (Z)-octadec-6-en-1-ol involves its interaction with cellular membranes and enzymes. As a fatty alcohol, it can integrate into lipid bilayers, affecting membrane fluidity and permeability. It may also interact with specific enzymes involved in lipid metabolism, influencing various biochemical pathways.

Comparison with Similar Compounds

    (E)-octadec-6-en-1-ol: The trans-isomer of (Z)-octadec-6-en-1-ol, which has different physical and chemical properties due to the different spatial arrangement of the double bond.

    Octadecanol: A saturated fatty alcohol with no double bonds, which has different reactivity and applications compared to this compound.

    Oleyl Alcohol: Another unsaturated fatty alcohol with a double bond at the 9th carbon position, commonly used in similar applications.

Uniqueness:

    Configuration: The Z-configuration of the double bond in this compound imparts unique physical and chemical properties, such as lower melting point and different reactivity compared to its E-isomer.

    Biological Activity: The specific configuration may also influence its biological activity and interactions with enzymes and cellular membranes.

Properties

Molecular Formula

C18H36O

Molecular Weight

268.5 g/mol

IUPAC Name

octadec-6-en-1-ol

InChI

InChI=1S/C18H36O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h12-13,19H,2-11,14-18H2,1H3

InChI Key

TVPWKOCQOFBNML-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCC=CCCCCCO

Origin of Product

United States

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